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molecular formula C12H23N B1222632 Leptacline CAS No. 5005-72-1

Leptacline

Cat. No. B1222632
M. Wt: 181.32 g/mol
InChI Key: SFSYFLJDJQTPNM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US03947458

Procedure details

In place of piperidine of Example 4, there was used methylamine as the amine reactant. Ca. 70% of cyclohexene was converted to methyl-di-(cyclohexylmethyl)-amine. N-formyl derivative of N-(cyclohexylmethyl)-methylamine was also isolated as a further product.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
amine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
methyl-di-(cyclohexylmethyl)-amine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
[CH2:1]([N:8]1CCCC[CH2:9]1)[CH:2]1[CH2:7][CH2:6][CH2:5][CH2:4][CH2:3]1.CN.C1CCCCC=1.CN(CC1CCCCC1)CC1CCCCC1>>[CH:2]1([CH2:1][NH:8][CH3:9])[CH2:7][CH2:6][CH2:5][CH2:4][CH2:3]1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1CCCCC1)N1CCCCC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN
Step Three
Name
amine
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1=CCCCC1
Step Five
Name
methyl-di-(cyclohexylmethyl)-amine
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN(CC1CCCCC1)CC1CCCCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
Name
Type
product
Smiles
C1(CCCCC1)CNC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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